
4-Piperidin-4-yl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidin-4-yl-1,4-diazepan-2-one is a heterocyclic compound that contains both piperidine and diazepane rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and diazepane moieties in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-1,4-diazepan-2-one typically involves the reaction of piperidine derivatives with diazepane precursors. One common method involves the cyclization of a piperidine derivative with a diazepane derivative under basic conditions. For example, the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a piperidine derivative in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidin-4-yl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or diazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted piperidine or diazepane derivatives.
Aplicaciones Científicas De Investigación
4-Piperidin-4-yl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a ligand for various biological targets.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Piperidin-4-yl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological target being studied.
Comparación Con Compuestos Similares
4-Piperidin-4-yl-1,4-diazepan-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds contain only the piperidine ring and may have different pharmacological properties.
Diazepane derivatives: These compounds contain only the diazepane ring and may exhibit different biological activities.
1,4-Disubstituted piperidines: These compounds have substitutions at the 1 and 4 positions of the piperidine ring and may show different selectivity and potency.
The uniqueness of this compound lies in its dual ring structure, which provides a versatile scaffold for the development of diverse bioactive molecules.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
4-piperidin-4-yl-1,4-diazepan-2-one |
InChI |
InChI=1S/C10H19N3O/c14-10-8-13(7-1-4-12-10)9-2-5-11-6-3-9/h9,11H,1-8H2,(H,12,14) |
Clave InChI |
RCHWQJQMKBBMNS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CN(C1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


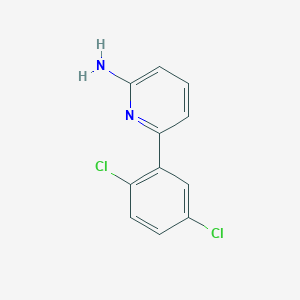
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
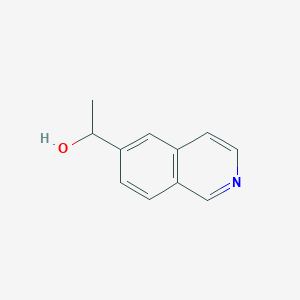
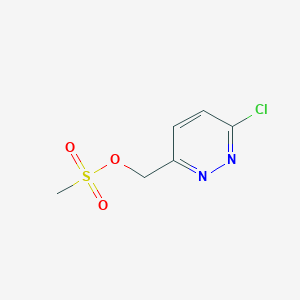
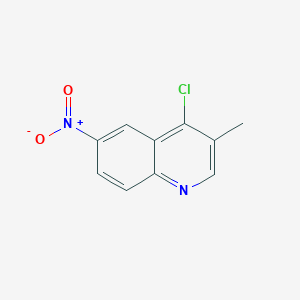
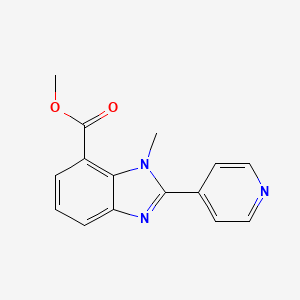
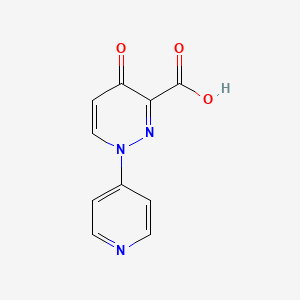
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
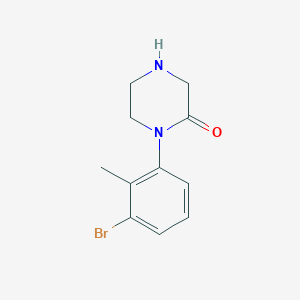
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
